molecular formula C14H12FN3O2S B3929669 N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea

N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea

Cat. No. B3929669
M. Wt: 305.33 g/mol
InChI Key: NBNZOXAWELZBHE-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea (FNTU) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FNTU belongs to the class of thiourea derivatives that have been extensively studied for their biological activity.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea involves the inhibition of various signaling pathways involved in disease progression. In cancer, this compound inhibits the Akt/mTOR pathway, which regulates cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. In diabetes, this compound activates the AMPK pathway, which regulates glucose and lipid metabolism. This compound also inhibits the NF-κB pathway, which is involved in inflammation and insulin resistance. In neurodegenerative disorders, this compound inhibits oxidative stress and neuroinflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been found to improve insulin sensitivity and reduce blood glucose levels. In addition, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea is its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has also been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its moderate yield and purity, which can affect its reproducibility in lab experiments.

Future Directions

For N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea research include the optimization of its synthesis method to improve yield and purity. Further studies are also needed to elucidate the mechanism of action of this compound in various diseases. In addition, this compound derivatives can be synthesized and tested for their biological activity. Furthermore, this compound can be used in combination with other therapeutic agents to enhance their efficacy and reduce side effects.
Conclusion:
In conclusion, this compound is a promising therapeutic agent that has gained significant attention in scientific research due to its potential in various diseases. This compound has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties, as well as the ability to improve insulin sensitivity and protect neurons from oxidative stress. However, further studies are needed to optimize its synthesis method, elucidate its mechanism of action, and test its derivatives for their biological activity.

Scientific Research Applications

N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c15-11-3-1-10(2-4-11)9-16-14(21)17-12-5-7-13(8-6-12)18(19)20/h1-8H,9H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNZOXAWELZBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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